(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide
Description
(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide (referred to hereafter as the target compound) is a synthetic acrylamide derivative featuring a catechol (3,4-dihydroxyphenyl) group and an indole-containing ethylamine side chain. Its structure combines the redox-active catechol moiety, known for antioxidant properties, with the indole group, which is often associated with neuroactive or enzyme-inhibitory effects. Synthesized via condensation reactions between caffeic acid derivatives and indolylethylamine, this compound achieved a high yield of 91% in optimized conditions .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17-7-5-13(11-18(17)23)6-8-19(24)20-10-9-14-12-21-16-4-2-1-3-15(14)16/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPAQNDSCOUPS-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-indoleacetic acid and 3,4-dihydroxycinnamic acid.
Amide Bond Formation: The carboxylic acid group of 3-indoleacetic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This activated intermediate then reacts with the amine group of 3,4-dihydroxycinnamic acid to form the desired amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The double bond in the acrylamide group can be reduced to form the corresponding saturated amide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or ceric ammonium nitrate (CAN) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell growth and survival. For instance, it has been observed to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been documented.
- Clinical Relevance : The anti-inflammatory effects suggest potential applications in conditions like rheumatoid arthritis and other inflammatory disorders.
Neuroprotective Properties
There is emerging evidence that this compound may offer neuroprotective effects, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Research Findings : Studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegeneration.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits activity against certain bacteria and fungi.
- Potential Applications : This could lead to the development of new antimicrobial agents derived from this compound.
Table 1: Summary of Key Studies on this compound
Detailed Insights from Case Studies
- Anticancer Research :
- Anti-inflammatory Mechanisms :
- Neuroprotective Effects :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: The compound may modulate pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Hydroxyl vs. Methoxy Groups
- Target Compound : The 3,4-dihydroxyphenyl (catechol) group enhances antioxidant activity via radical scavenging but may reduce metabolic stability due to rapid oxidation.
- (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) : Replacing hydroxyl groups with methoxy groups (3,4-dimethoxy) improves lipophilicity and stability. This analog showed potent acetylcholinesterase (AChE) inhibition (IC50 = 11.51 μM), likely due to enhanced membrane permeability and interactions with the enzyme’s catalytic site .
- Compound 10c: Similar to the target compound but with a 2-(3,4-dimethoxyphenyl)ethylamide side chain.
Electron-Withdrawing Substituents
Variations in the Amide Side Chain
Indolylethyl vs. Tyramine Derivatives
- Target Compound : The 2-(3-indolyl)ethyl group may facilitate interactions with serotonin or tryptophan-associated receptors, contributing to neuroactivity.
- N-Caffeoyltyramine : Replacing the indole with a 4-hydroxyphenethyl (tyramine) group shifts activity toward antioxidant pathways. This analog, isolated from Lycium species, demonstrated antioxidant effects in cell models .
- (E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) : Adding a methyl group to the indole nitrogen and trimethoxy substituents on the phenyl ring improved AChE inhibition (data described in prior studies) .
Mechanistic and Functional Insights
- Antioxidant Activity : The catechol group in the target compound and N-Caffeoyltyramine donates hydrogen atoms to neutralize free radicals, a property absent in methoxy-substituted analogs .
- Enzyme Inhibition : Methoxy groups in 5q and 5a enhance lipophilicity, facilitating penetration into AChE’s hydrophobic active site gorge .
- Anti-inflammatory Effects: NO suppression by the target compound correlates with downregulation of iNOS, a mechanism shared with Lycium-derived compound 3a .
Biological Activity
(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide, also known as indolyl acrylamide, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.36 g/mol
- CAS Number : 945453-47-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Diacylglycerol Acyltransferase (DGAT) :
- Antioxidant Activity :
- G Protein-Coupled Receptors (GPCRs) :
Anticancer Properties
Several studies have explored the anticancer potential of indolyl acrylamide derivatives:
- Cell Line Studies :
Anti-inflammatory Effects
Indolyl acrylamide has shown promise in reducing inflammation:
- In Vivo Models :
Case Studies
- Study on Metabolic Disorders :
- Antitumor Activity :
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for preparing (E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide and its analogs?
- Methodological Answer : The compound is synthesized via a multi-step protocol involving coupling reactions. For example, α-bromoacrylic acid derivatives are reacted with indole-containing amines under EDCI/DMAP catalysis in DMF to form acrylamide bonds. Solvent systems like ethyl acetate/petroleum ether (1:1) are used for purification, followed by column chromatography. Yields typically range from 64–69%, with purity confirmed via TLC (Rf values: 0.58–0.86) and melting point analysis (e.g., 184 ± 1°C for bromo derivatives) .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Characterization employs spectroscopic techniques:
- UV-Vis : Absorbance peaks at 280–320 nm indicate conjugated systems .
- IR : Key stretches include amide C=O (~1650 cm⁻¹) and phenolic O-H (~3400 cm⁻¹) .
- NMR : H NMR resolves indole protons (δ 7.2–7.8 ppm), acrylamide vinyl protons (δ 6.3–6.8 ppm, J = 15–16 Hz), and dihydroxyphenyl signals (δ 6.7–6.9 ppm). C NMR confirms carbonyl carbons at ~165 ppm .
- MS : Molecular ion peaks (e.g., m/z 397 for bromo derivatives) validate molecular weight .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Initial screening includes:
- Antioxidant assays : Nitric oxide scavenging activity (IC₅₀ values measured via Griess reagent) and DPPH radical inhibition .
- Anti-inflammatory testing : Carrageenan-induced paw edema models in rodents, with dose-dependent inhibition of COX-2 .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for HT-29 and MCF-7 cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or indole rings) affect bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:
- Electron-withdrawing groups (e.g., -Br, -NO₂) on the phenyl ring enhance antioxidant activity but reduce solubility .
- Methoxy groups on the indole moiety improve anti-inflammatory potency by 30–40% due to enhanced lipophilicity .
- Polar substituents (e.g., -OH, -NH₂) increase water solubility but may reduce membrane permeability .
Q. What mechanistic pathways are hypothesized for its anticancer activity?
- Methodological Answer : Proposed mechanisms include:
- Apoptosis induction : Caspase-3/7 activation confirmed via fluorometric assays .
- ROS modulation : Flow cytometry detects intracellular ROS reduction in treated cells .
- Kinase inhibition : Molecular docking studies suggest binding to EGFR (ΔG = -9.2 kcal/mol) and VEGFR-2 .
Q. How can researchers resolve contradictions in antioxidant assay data across studies?
- Methodological Answer : Discrepancies arise from assay conditions:
- pH sensitivity : Adjust to physiological pH (7.4) for nitric oxide scavenging assays .
- Standardization : Use Trolox as a positive control in DPPH assays to normalize IC₅₀ values .
- Interference mitigation : Precipitate proteins in cell lysates before spectrophotometric analysis .
Q. What advanced techniques optimize reaction yields for large-scale synthesis?
- Methodological Answer : Strategies include:
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with 15% yield improvement .
- Catalyst screening : Pd/C (5% w/w) enhances coupling efficiency in indole-acrylamide formation .
- Solvent optimization : Replace DMF with DMSO for higher solubility of dihydroxyphenyl intermediates .
Q. How does crystallography inform the compound’s molecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., space group P6₃/mmc) reveals:
- Hydrogen bonding : O-H···O interactions between dihydroxyphenyl groups and solvent molecules (d = 2.8 Å) .
- Packing motifs : π-π stacking (3.5 Å) between indole rings stabilizes the lattice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
